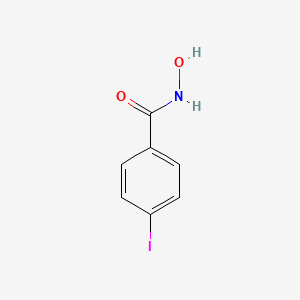

N-Hydroxy-4-iodobenzamide

Descripción general

Descripción

N-Hidroxi-4-yodo-benzamida es un compuesto orgánico con la fórmula molecular C7H6INO2. Pertenece a la clase de benzamidas, que son compuestos aromáticos que contienen un grupo anilida en el que el grupo carboxamida está sustituido por un anillo de benceno.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de N-Hidroxi-4-yodo-benzamida típicamente implica la yodación de derivados de benzamida seguida de la hidroxilación. Un método común incluye la reacción de ácido 4-yodobenzoico con clorhidrato de hidroxilamina en presencia de una base como el hidróxido de sodio. La reacción se lleva a cabo bajo condiciones de reflujo para producir N-Hidroxi-4-yodo-benzamida .

Métodos de Producción Industrial: el enfoque general implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción y garantizar la pureza y el rendimiento a través de técnicas como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones: N-Hidroxi-4-yodo-benzamida puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo puede oxidarse para formar quinonas correspondientes.

Reducción: El átomo de yodo puede reducirse para formar derivados desyodados.

Sustitución: El átomo de yodo puede sustituirse con otros nucleófilos como aminas o tioles.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Nucleófilos como azida de sodio o tiourea en presencia de un catalizador.

Productos Principales:

Oxidación: Formación de quinonas.

Reducción: Formación de benzamidas desyodadas.

Sustitución: Formación de benzamidas sustituidas con varios grupos funcionales.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-Hydroxy-4-iodobenzamide (C7H6INO2) features a hydroxyl group (-OH) and an iodine atom attached to a benzamide structure. This configuration allows for diverse interactions with biological targets and makes it suitable for various applications in drug design and development.

Chemistry

In the realm of chemistry, this compound serves as a valuable precursor for synthesizing complex organic molecules. Its ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, makes it an essential building block in organic synthesis. It is also utilized in the development of new materials and as an intermediate in the production of pharmaceuticals .

Biology

This compound is investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors. The compound's structural features enable it to form hydrogen bonds and engage in halogen bonding, which enhances its binding affinity to target proteins. This property is particularly useful in studying biomolecule-ligand complexes, free energy calculations, and structure-based drug design .

Medicine

The medical applications of this compound are particularly promising. It has been explored for its anticancer properties, specifically targeting melanoma cells. Radiolabeled derivatives of this compound have shown high tumor uptake and specificity for melanin-containing tumors, making them attractive candidates for targeted radiotherapy . Clinical studies have demonstrated that compounds based on this compound can effectively distinguish between melanin-expressing and amelanotic melanoma cells, indicating their potential utility in cancer diagnostics and treatment .

Table 1: Summary of Key Applications

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Precursor for organic synthesis | Synthesis of complex molecules |

| Biology | Biochemical probe | Interaction studies with enzymes |

| Medicine | Anticancer therapy | Targeted radiotherapy for melanoma |

Table 2: Clinical Studies Involving this compound Derivatives

| Year | Study Phase | Purpose | Tracer Used | Patient Population | Results |

|---|---|---|---|---|---|

| 1993 | Phase II | Evaluate melanin-targeting capabilities | [123I]BZA | Cutaneous melanoma patients (110) | High specificity for melanoma |

| 2013 | Phase III | Safety and dosimetry evaluation | [123I]BZA2 | Patients with suspected melanoma (87) | Positive safety profile |

| 2022 | IIT | Safety evaluation of new tracers | [18F]PFPN | Healthy volunteers (6) | Promising initial results |

Case Study 1: Targeted Radiotherapy for Melanoma

In a clinical trial conducted in France, researchers evaluated the effectiveness of iodine-123-labeled this compound derivatives in patients with cutaneous melanoma. The study found that these radiotracers exhibited high uptake in melanin-rich tumors, demonstrating their potential as targeted therapeutic agents .

Case Study 2: Biochemical Probing

A study focused on the interaction of this compound with various enzymes revealed that the compound could serve as a selective inhibitor for certain enzymatic pathways. The binding affinity was assessed through kinetic studies, highlighting its potential role in drug discovery .

Mecanismo De Acción

El mecanismo de acción de N-Hidroxi-4-yodo-benzamida implica su interacción con varios objetivos moleculares. El grupo hidroxilo puede formar enlaces de hidrógeno con moléculas biológicas, mientras que el átomo de yodo puede participar en enlaces halógenos. Estas interacciones pueden modular la actividad de enzimas y receptores, lo que lleva a diversos efectos biológicos. Las vías y los objetivos exactos aún están en investigación, pero se cree que afecta los procesos celulares como la apoptosis y la proliferación celular .

Compuestos Similares:

- N-Hidroxi-4-nitro-benzamida

- N-Hidroxi-4-cloro-benzamida

- N-Hidroxi-4-bromo-benzamida

Comparación: N-Hidroxi-4-yodo-benzamida es única debido a la presencia del átomo de yodo, que imparte una reactividad química y una actividad biológica distintas en comparación con sus análogos. El átomo de yodo puede participar en interacciones únicas de enlaces halógenos, lo que lo convierte en un compuesto valioso para estudiar los enlaces halógenos en sistemas biológicos .

Comparación Con Compuestos Similares

- N-Hydroxy-4-nitro-benzamide

- N-Hydroxy-4-chloro-benzamide

- N-Hydroxy-4-bromo-benzamide

Comparison: N-Hydroxy-4-iodo-benzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The iodine atom can participate in unique halogen bonding interactions, making it a valuable compound for studying halogen bonding in biological systems .

Actividad Biológica

N-Hydroxy-4-iodobenzamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group and an iodine atom on the benzamide structure. The molecular formula is , with a molecular weight of approximately 236.05 g/mol. The presence of both the hydroxyl and iodine substituents significantly influences its reactivity and biological activity, particularly in interactions with biological targets such as enzymes and receptors.

Antimicrobial Activity

Research indicates that derivatives of iodinated benzamides, including this compound, exhibit promising antimicrobial properties. A study on acylhydrazone derivatives showed that compounds with iodine substitution demonstrated enhanced antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism behind this activity is often attributed to the lipophilicity of the compounds, which facilitates their interaction with bacterial membranes.

Anticancer Properties

Several studies have investigated the potential anticancer effects of iodinated benzamides. For instance, N-(2-diethylaminoethyl)-4-iodobenzamide (IBZM) has been evaluated for its ability to target melanoma cells effectively . These compounds are believed to bind selectively to melanin-containing cells, enhancing their uptake in tumors while minimizing background noise from surrounding tissues.

The biological activity of this compound can be explained through its interactions at the molecular level:

- Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.

- Receptor Binding : The iodine atom may enhance binding affinity through halogen bonding, allowing for more effective modulation of receptor activity.

Clinical Applications

In clinical settings, iodinated benzamides have been used as radiotracers in imaging studies for melanoma detection. A notable study utilized IBZM in patients with malignant melanoma, demonstrating high sensitivity in detecting metastases . The compound's ability to accumulate in tumor tissues was highlighted, providing essential insights into its potential as a diagnostic tool.

Comparative Studies

Comparative studies involving various iodinated compounds have shown that those with similar structural characteristics to this compound possess varying degrees of biological activity. For example:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-diethylaminoethyl)-4-iodobenzamide | C12H16I2N2 | High tumor uptake in melanoma |

| 123I-iodobenzamide | C7H8I2N | Effective in scintigraphy for melanoma detection |

These studies underscore the significance of structural modifications in enhancing biological efficacy.

Propiedades

IUPAC Name |

N-hydroxy-4-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c8-6-3-1-5(2-4-6)7(10)9-11/h1-4,11H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIKIQLHKIBCOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NO)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2593-31-9 | |

| Record name | N-Hydroxy-4-iodobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002593319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-hydroxy-4-iodobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HYDROXY-4-IODOBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6307RRC6WC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.